

A Technical Guide to 9-Acridinecarboxylic Acid Hydrate for Advanced Research

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Compound of Interest

Compound Name: 9-Acridinecarboxylic acid

Cat. No.: B1205191

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This document provides an in-depth technical overview of **9-Acridinecarboxylic acid** hydrate, tailored for researchers, scientists, and professionals in the field of drug development. It covers the core physicochemical properties, spectral characteristics, experimental protocols, and key applications of this versatile compound.

Core Properties and Safety Data

9-Acridinecarboxylic acid is a heterocyclic compound featuring a carboxylic acid group on the central ring of an acridine core. It is typically available as a hydrate. Its planar, aromatic structure is fundamental to its utility as a DNA intercalator and a fluorescent marker.

Physicochemical Properties

The fundamental physical and chemical data for **9-Acridinecarboxylic acid** hydrate are summarized below.

Property	Value	Reference(s)
CAS Number	332927-03-4 (hydrate)	
5336-90-3 (anhydrous)	[1]	
Molecular Formula	$C_{14}H_9NO_2 \cdot xH_2O$	
Molecular Weight	223.23 g/mol (anhydrous basis)	[2]
Appearance	Bright yellow to yellow-green crystalline powder	[1][2][3]
Melting Point	290 °C (decomposes)	[2]
Density	~1.366 g/cm ³	
Solubility	Soluble in water, ethanol, pyridine, acetic acid, and acetonitrile.	[4]

Spectral Data

Detailed spectral analysis is crucial for compound verification and experimental design. While a definitive public spectrum for the hydrate is not readily available, the following data, based on its known functional groups and analysis of closely related derivatives, can be used for characterization.

Spectrum Type	Characteristic Absorptions / Resonances	Notes	Reference(s)
^1H -NMR	δ 7.5-8.8 ppm (aromatic protons), δ ~12+ ppm (carboxylic acid proton)	The 8 protons on the acridine ring typically appear as a series of doublets and triplets in the aromatic region. The acidic proton signal can be broad and its chemical shift is dependent on solvent and concentration.	[5][6]
^{13}C -NMR	δ ~165-185 ppm (C=O), δ ~115-150 ppm (aromatic carbons)	The acridine core presents multiple signals in the aromatic region. The carboxyl carbon is found significantly downfield. In one reported spectrum for the anhydrous acid, signals appear between 120-150 ppm and a carbonyl signal is present.	[6][7]
Infrared (IR)	~2500-3300 cm^{-1} (broad, O-H stretch), ~1710-1760 cm^{-1} (strong, C=O stretch)	The broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch is sharp and strong.	[6][8]

UV-Vis	λ_{max} ~350-400 nm	The acridine core exhibits strong π - π^* transitions. The exact maxima and molar absorptivity are solvent-dependent. Spectra of the parent acridine show multiple bands in this region.	[9][10]
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Safety and Handling

9-Acridinecarboxylic acid hydrate is classified as an irritant and requires careful handling.

Hazard Category	GHS Classification and Precautionary Statements	Reference(s)
Hazards	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Handling	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.	
Storage	Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible substances.	[11]
PPE	Chemical safety goggles, protective gloves, and a dust mask (e.g., N95) are recommended.	

Experimental Protocols

The following sections detail methodologies for the synthesis of **9-Acridinecarboxylic acid** and a representative protocol for its application in bioconjugation.

Synthesis of 9-Acridinecarboxylic Acid

This protocol describes the hydrolysis of 9-cyanoacridine to yield **9-Acridinecarboxylic acid**.
[\[12\]](#)

Materials:

- 9-cyanoacridine (4 g)
- Sulfuric acid (H_2SO_4) containing 10% (w/w) distilled water (40 cm^3)
- Sodium nitrite (NaNO_2) (10.7 g)
- 1 M Sodium hydroxide (NaOH) solution
- 50% (v/v) Sulfuric acid solution
- Cold, distilled water (650 cm^3)

Procedure:

- Dissolve 4 g of 9-cyanoacridine in 40 cm^3 of 10% aqueous sulfuric acid.
- Heat the mixture at 100°C for 2 hours with stirring.
- Slowly add 10.7 g of sodium nitrite to the mixture while maintaining stirring.
- Continue heating at 100°C for an additional 2 hours.
- Pour the hot reaction mixture into 650 cm^3 of cold, distilled water to precipitate the crude product.
- Isolate the solid precipitate by filtration.

- Dissolve the filtered solid in the minimum required volume of 1 M NaOH solution.
- Filter the resulting solution to remove any insoluble impurities.
- Acidify the filtrate by slowly adding a 50% sulfuric acid solution until precipitation of the product is complete.
- Isolate the final **9-Acridinecarboxylic acid** product by filtration.
- Dry the product in vacuo.



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Diagram 1: Synthesis workflow for **9-Acridinecarboxylic acid**.

Application Protocol: Fluorescent Labeling of Peptides

9-Acridinecarboxylic acid can be conjugated to primary amine-containing biomolecules, such as peptides or proteins, via its carboxyl group. This generalized protocol employs a standard carbodiimide coupling chemistry (EDC/NHS).

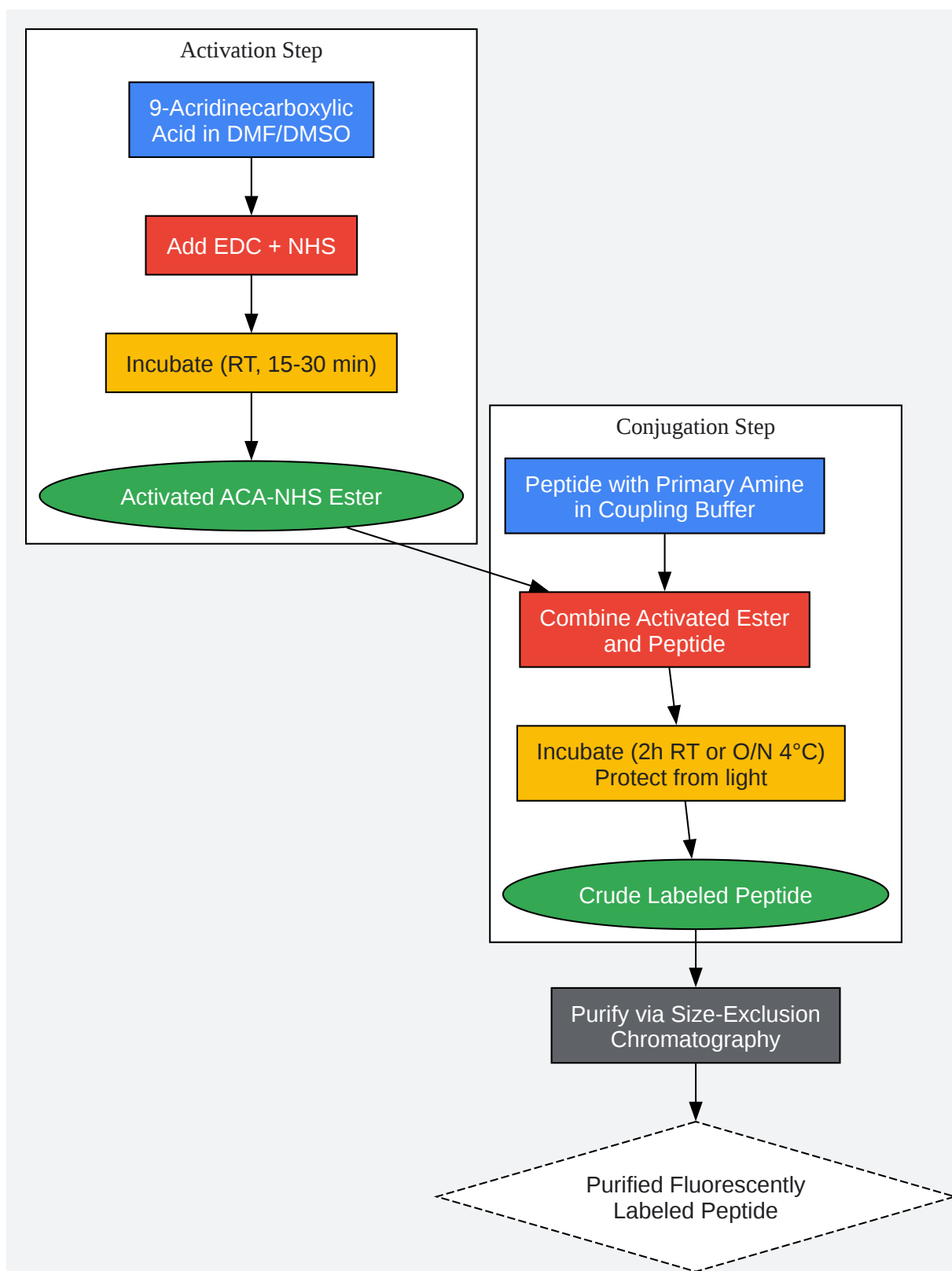
Materials:

- **9-Acridinecarboxylic acid** hydrate
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Amine-containing peptide or biomolecule
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Coupling Buffer (e.g., 0.1 M Phosphate-buffered saline, pH 7.4)

- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- Activate Carboxyl Group:
 - Dissolve **9-Acridinecarboxylic acid** hydrate in a minimal volume of DMF or DMSO.
 - Add a 1.5-fold molar excess of both EDC and NHS to the solution.
 - Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester.
- Prepare Biomolecule:
 - Dissolve the amine-containing peptide in the Coupling Buffer to a known concentration (e.g., 1-5 mg/mL).
- Conjugation Reaction:
 - Add the activated **9-Acridinecarboxylic acid**-NHS ester solution to the peptide solution. A 10- to 20-fold molar excess of the activated acid over the peptide is a typical starting point.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Purify the fluorescently labeled peptide from unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
 - Monitor fractions for fluorescence and peptide absorbance (e.g., 280 nm) to identify the purified conjugate.



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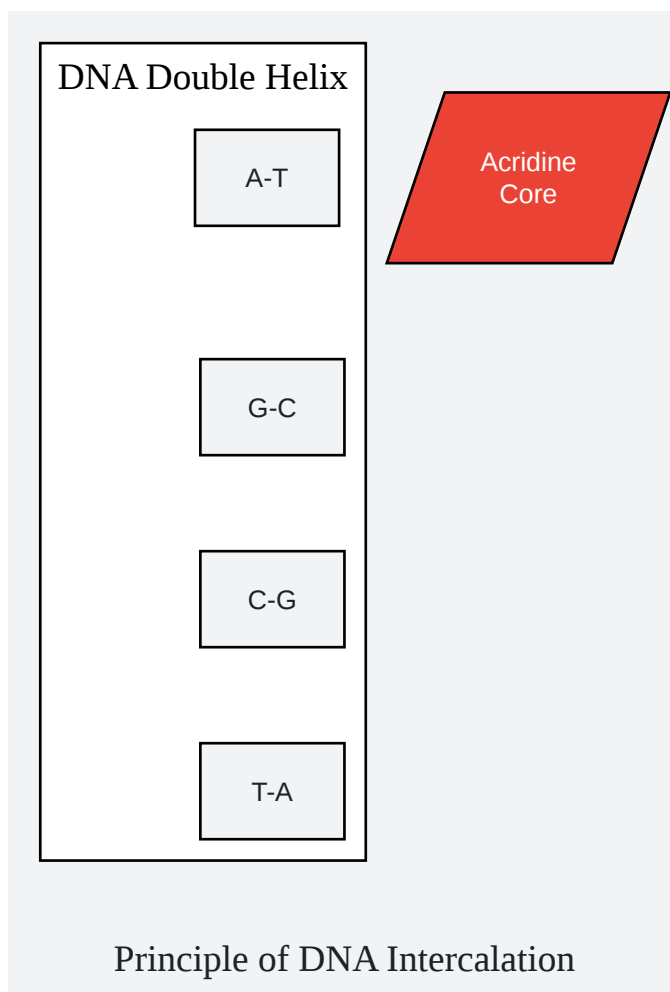
Diagram 2: Experimental workflow for fluorescent labeling of a peptide.

Mechanism of Action and Applications

The primary applications of **9-Acridinecarboxylic acid** and its derivatives stem from the properties of the acridine ring system.

DNA Intercalation

The planar aromatic structure of the acridine core allows it to insert, or intercalate, between the base pairs of double-stranded DNA.^[13] This interaction can inhibit DNA replication and transcription, forming the basis for the development of acridine-based antitumor agents. The carboxylic acid group at the 9-position provides a key handle for synthesizing more complex derivatives to enhance binding affinity and specificity.



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Diagram 3: Acridine core intercalating between DNA base pairs.

Biological and Pharmacological Relevance

- Antitumor Research: Used as a scaffold for synthesizing derivatives with antitumor activity, often by targeting DNA topoisomerase enzymes.[9][14]
- Enzyme Inhibition: Identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism.[4]
- Antimicrobial Studies: The acridine core is present in various antimicrobial agents, and derivatives of **9-Acridinecarboxylic acid** have been investigated for these properties.[4]
- Fluorescent Probes: The inherent fluorescence of the acridine ring makes it a valuable component in probes for biological imaging and assays. The carboxylic acid group allows it to be covalently attached to biomolecules of interest.[2]

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